molecular formula C24H26N4O3S B3312495 N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946317-98-2

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B3312495
CAS No.: 946317-98-2
M. Wt: 450.6 g/mol
InChI Key: KVUCUTHEGGIRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide-based compound featuring a pyridazine core substituted with a morpholine moiety and a tetrahydronaphthalene ring system. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c29-32(30,22-10-7-18-3-1-2-4-20(18)17-22)27-21-8-5-19(6-9-21)23-11-12-24(26-25-23)28-13-15-31-16-14-28/h5-12,17,27H,1-4,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUCUTHEGGIRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the morpholine group. The final steps involve the coupling of the pyridazine derivative with the tetrahydronaphthalene sulfonamide under controlled conditions. Common reagents used in these reactions include various chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyridazine-sulfonamide derivatives with variations in the heterocyclic amine substituent (e.g., morpholine, piperidine, azepane) and the sulfonamide-linked aromatic system. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Property/Compound N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (Target) N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Molecular Formula C25H28N4O3S (estimated) C25H28N4O2S C26H30N4O2S
Molecular Weight (g/mol) ~464.58 (calculated) 448.59 462.61
Heterocyclic Amine Morpholine (O-containing) Piperidine (N-containing, 6-membered) Azepane (N-containing, 7-membered)
logP ~5.0–5.5 (predicted, lower than piperidine/azepane due to O in morpholine) 5.6365 6.1325
Hydrogen Bond Acceptors 7 (estimated) 6 6
Polar Surface Area (Ų) ~70–75 (estimated, higher due to morpholine’s O atom) 65.196 65.527
Solubility (logSw) ~-5.5 (predicted, better than azepane analog) -5.9105 -6.0241

Key Findings:

Impact of Heterocyclic Amine: The morpholine substituent introduces an oxygen atom, reducing lipophilicity (lower logP) compared to piperidine and azepane analogs . This may improve aqueous solubility but reduce membrane permeability.

Structural Analogues in Patents :

  • European patents (e.g., EP 3 532 474 B1) highlight compounds with morpholin-4-yl-pyridazine cores linked to benzamide or triazolo-pyridine systems, emphasizing the pharmacophoric importance of the morpholine-pyridazine motif in kinase inhibition .

Discussion of Pharmacological Implications

  • Target Selectivity : The morpholine group’s polarity may enhance interactions with polar enzyme pockets (e.g., ATP-binding sites in kinases), whereas piperidine/azepane analogs might favor hydrophobic targets .
  • ADME Properties : The target compound’s predicted lower logP and higher polar surface area could translate to improved solubility and reduced metabolic clearance compared to its analogs, though experimental validation is needed .

Q & A

Q. What are the key synthetic steps and critical parameters for preparing N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

  • Methodological Answer : Synthesis typically involves:

Coupling Reactions : Formation of the pyridazine core via Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated pyridazine precursor.

Sulfonamide Formation : Reaction of the intermediate aryl amine with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst).

Purification : Column chromatography or recrystallization to isolate the final product.
Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) for coupling steps.
  • Temperature Control : Reactions often require reflux (80–120°C) for optimal yield.
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

Q. Which analytical techniques are essential for characterizing this compound's structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent placement.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold for biological assays).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition profiles .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict regioselectivity in the synthesis of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy reaction pathways.
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR to explore potential intermediates and side reactions.
  • Machine Learning (ML) : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for yield improvement.
  • Feedback Loops : Integrate experimental data (e.g., failed reactions) to refine computational models iteratively .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., IC₅₀ determination via MTT assay).
  • Structural Analog Comparison : Compare activity against derivatives with defined modifications (e.g., morpholine ring substitution) to isolate pharmacophoric features.
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity.
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile disparate datasets .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance this compound's pharmacological profile?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify the morpholine ring (e.g., replace with piperazine) or sulfonamide group (e.g., fluorinated analogs).
  • Biological Screening : Test derivatives against panels of kinases or GPCRs to identify off-target effects.
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes and guide rational design.
  • ADMET Profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) early in optimization .

Q. What experimental considerations are critical when designing in vitro vs. in vivo studies for evaluating this compound's therapeutic potential?

  • Methodological Answer :
  • In Vitro :
  • Cell Permeability : Use Caco-2 assays to predict intestinal absorption.
  • Cytotoxicity Thresholds : Establish no-observed-adverse-effect levels (NOAEL) for dose selection.
  • In Vivo :
  • Pharmacokinetics (PK) : Monitor plasma half-life (t₁/₂) and bioavailability via LC-MS/MS.
  • Disease Models : Select clinically relevant models (e.g., xenografts for oncology studies).
  • Endpoint Harmonization : Align in vitro IC₅₀ values with in vivo efficacy metrics (e.g., tumor volume reduction) .

Q. How can stability and reactivity under physiological conditions be systematically evaluated?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions.
  • pH-Dependent Solubility : Use potentiometric titration (e.g., CheqSol) to measure intrinsic solubility.
  • Light/Heat Stress : Store samples at 40°C/75% RH or under UV light to simulate degradation pathways.
  • Reactivity Profiling : Track nucleophilic attack susceptibility via NMR or LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.